molecular formula H4N4O6Pt B576761 trans-Diamminedinitropalladium(II) CAS No. 14286-03-4

trans-Diamminedinitropalladium(II)

Cat. No.: B576761
CAS No.: 14286-03-4
M. Wt: 351.138
InChI Key: ZTAXCCAEQXGMOM-UHFFFAOYSA-N
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Description

trans-Diamminedinitropalladium(II) (CAS: 28068-05-5) is a coordination compound with the chemical formula H₄N₄O₄Pd (as per ) or H₆N₄O₄Pd (as per ), depending on the hydration state or structural representation . Its molecular weight is reported as 230.48 g/mol . The compound features a palladium(II) center coordinated to two ammonia (NH₃) ligands and two nitrite (NO₂⁻) ligands in a trans configuration. It is commonly used as a precursor in catalysis, materials science, and analytical chemistry due to its stability and solubility in aqueous solutions .

Key identifiers include:

  • Synonyms: Diamminepalladium(II) nitrite solution, diamminebis(nitrito-O)palladium .
  • IUPAC Name: azane;palladium(2+);dinitrite .
  • Physical Properties: Commercial solutions contain 8–10% w/w palladium, emit an ammonia-like odor, and are classified under UN2672 (nitrites) for transportation safety .

Properties

IUPAC Name

azane;palladium(2+);dinitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HNO2.2H3N.Pd/c2*2-1-3;;;/h2*(H,2,3);2*1H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVAROJZEMZJGB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N(=O)[O-].N(=O)[O-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6N4O4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28068-05-5, 14852-83-6, 14409-60-0
Record name Diamminebis(nitrito-κO)palladium
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Record name Palladium, diamminebis(nitrito-kappaO)-
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Record name Palladium, diamminebis(nitrito-.kappa.N)-
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Record name Diamminebis(nitrito-N)palladium
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Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Diamminedinitropalladium(II) can be synthesized through the reaction of palladium(II) chloride with ammonium nitrite in an aqueous solution. The reaction typically involves the following steps:

  • Dissolve palladium(II) chloride in water.
  • Add ammonium hydroxide to form a palladium-ammonia complex.
  • Introduce ammonium nitrite to the solution, which leads to the formation of diamminebis(nitrito-O)palladium.

Industrial Production Methods: Industrial production of diamminebis(nitrito-O)palladium follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: trans-Diamminedinitropalladium(II) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

    Reduction: It can be reduced to form palladium metal or lower oxidation state complexes.

    Substitution: The ammine and nitrito ligands can be substituted by other ligands, such as phosphines or halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.

    Substitution: Ligand exchange reactions often involve the use of excess ligands and mild heating.

Major Products:

    Oxidation: Higher oxidation state palladium complexes.

    Reduction: Palladium metal or palladium(I) complexes.

    Substitution: New palladium complexes with different ligands.

Scientific Research Applications

trans-Diamminedinitropalladium(II) has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.

    Material Science: The compound is used in the synthesis of palladium-based nanomaterials and thin films.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Chemistry: It serves as a precursor for the synthesis of other palladium complexes and materials.

Mechanism of Action

The mechanism by which diamminebis(nitrito-O)palladium exerts its effects involves the coordination of the palladium ion with various ligands. This coordination can alter the electronic properties of the palladium center, making it more reactive in catalytic processes. In biological systems, the compound can interact with DNA and proteins, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Key Differences:

Ligand Reactivity: Nitrite ligands (NO₂⁻) in trans-Diamminedinitropalladium(II) confer redox activity, unlike chloride or nitrate ligands, making it suitable for nitrosylation reactions .

Physical State : The compound is typically used in solution (8–10% Pd w/w), whereas chloride or nitrate analogs are often solids .

Safety Profile : UN2672 classification reflects nitrite-related hazards (e.g., oxidative toxicity), distinct from chloride (corrosive) or nitrate (oxidizer) complexes .

Contradictions in Evidence

  • Molecular Formula: The H₄ vs.
  • Odor : The ammonia-like odor () aligns with ligand volatility, a trait absent in odorless solid analogs like dichloride complexes .

Biological Activity

trans-Diamminedinitropalladium(II) is a coordination compound of palladium that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

trans-Diamminedinitropalladium(II) has a square planar geometry characterized by two ammonia ligands and two nitro groups coordinated to a central palladium ion. Its molecular formula is typically denoted as [Pd(NH3)2(NO2)2][Pd(NH_3)_2(NO_2)_2]. The compound appears as a yellow crystalline solid, and its synthesis involves the reaction of palladium(II) chloride with ammonia and sodium nitrite in an aqueous solution.

Biological Activity Overview

Research into the biological activity of trans-Diamminedinitropalladium(II) has primarily focused on its anticancer properties, interaction with DNA, and potential as an antimicrobial agent. Below are key findings related to its biological activity:

  • Anticancer Activity :
    • In vitro studies have shown that trans-Diamminedinitropalladium(II) can inhibit cell growth in various cancer cell lines at micromolar concentrations. The mechanism appears to involve the compound's ability to bind to DNA, disrupting cellular processes essential for cancer cell proliferation .
    • Case studies indicate that the compound may induce cytotoxic effects through metal-ligand interactions that lead to apoptosis in cancer cells .
  • DNA Interaction :
    • The binding affinity of trans-Diamminedinitropalladium(II) to calf-thymus DNA has been studied extensively. Techniques such as fluorescence spectroscopy have demonstrated strong binding characteristics, suggesting intercalation or groove binding mechanisms .
    • Molecular docking studies further elucidate the compound's potential interactions with DNA-gyrase, an essential enzyme for bacterial DNA replication, indicating possible antimicrobial properties .
  • Antimicrobial Properties :
    • Preliminary investigations have suggested that trans-Diamminedinitropalladium(II) exhibits activity against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics .

Table 1: Summary of Biological Activities of trans-Diamminedinitropalladium(II)

Activity TypeMethodologyKey Findings
AnticancerIn vitro assaysInhibition of cell growth in cancer lines
DNA BindingFluorescence spectroscopyStrong binding affinity to calf-thymus DNA
AntimicrobialMIC determinationEffective against S. aureus and E. coli

Case Studies

  • Case Study 1 : A study evaluated the cytotoxic effects of trans-Diamminedinitropalladium(II) on human breast cancer cells (MDA-MB-468). Results indicated significant cell death at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
  • Case Study 2 : Another investigation assessed the antimicrobial efficacy against Bacillus subtilis. The compound demonstrated an MIC value comparable to traditional antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections.

The biological activity of trans-Diamminedinitropalladium(II) can be attributed to several mechanisms:

  • Metal-Ligand Interactions : The palladium center facilitates interactions with biological macromolecules, leading to disruptions in cellular functions.
  • DNA Intercalation : Binding to DNA can interfere with replication and transcription processes, contributing to its anticancer effects.
  • Reactive Oxygen Species (ROS) : Some studies suggest that palladium complexes can generate ROS, which may induce oxidative stress in cells, further promoting cytotoxicity against cancer cells .

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